5-(Pyrrolidin-1-YL)pent-3-YN-1-OL

Beschreibung

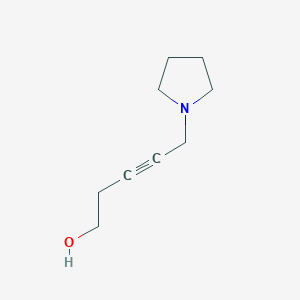

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-pyrrolidin-1-ylpent-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-9-5-1-2-6-10-7-3-4-8-10/h11H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIJEQBMVOXHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394258 | |

| Record name | 5-pyrrolidin-1-ylpent-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550302-87-9 | |

| Record name | 5-(1-Pyrrolidinyl)-3-pentyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550302-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-pyrrolidin-1-ylpent-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Pyrrolidin 1 Yl Pent 3 Yn 1 Ol

Retrosynthetic Strategies for the 5-(Pyrrolidin-1-YL)pent-3-YN-1-OL Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, offering different synthetic pathways. The most logical disconnections involve the carbon-nitrogen bond of the pyrrolidine (B122466) ring and the carbon-carbon bonds of the pentynol backbone.

Disconnection 1: C-N Bond of the Pyrrolidine Ring

This primary disconnection leads to two key synthons: a pyrrolidine unit and a five-carbon chain with electrophilic and nucleophilic functionalities. The synthetic equivalent for the pyrrolidine synthon is pyrrolidine itself. The pentynol-derived synthon would require a leaving group at the C-5 position to facilitate nucleophilic attack by pyrrolidine. This approach is attractive due to the commercial availability and relatively low cost of pyrrolidine.

Disconnection 2: C-C Bonds of the Pentynol Core

Alternatively, the pentynol chain can be deconstructed. A disconnection at the C-2 and C-3 bond suggests an alkynylation reaction. This would involve the reaction of a propargyl-type nucleophile with an epoxide, such as oxirane. This strategy is advantageous for establishing the alcohol and alkyne functionalities in a single step.

A further disconnection between C-4 and C-5 points towards the alkylation of a terminal alkyne. This would involve a four-carbon alkynol precursor and a one-carbon electrophile, or a three-carbon fragment and a two-carbon fragment.

These retrosynthetic pathways provide a conceptual framework for the detailed synthetic methodologies discussed in the following sections.

Synthesis of the Pent-3-YN-1-OL Core

The pent-3-yn-1-ol core is a crucial building block for the target molecule. Its synthesis can be achieved through various established and modern organic chemistry techniques.

Alkyne Formation Techniques (e.g., Alkynylation, Wittig Reactions)

Alkynylation of Epoxides: A highly effective method for constructing the pent-3-yn-1-ol skeleton is the alkynylation of an epoxide. wikipedia.org The reaction of a lithiated alkyne, such as lithiated propyne, with oxirane (ethylene oxide) provides a direct route to pent-3-yn-1-ol. researchgate.net This reaction proceeds via nucleophilic attack of the acetylide on one of the epoxide carbons, leading to the opening of the three-membered ring and the formation of the desired alkynol. The use of a strong base, such as n-butyllithium, is necessary to deprotonate the terminal alkyne.

Wittig-type Reactions: While the Wittig reaction is renowned for alkene synthesis, modifications of this reaction can be employed to generate alkynes. Although less common for this specific core, related olefination reactions can be considered for the construction of the carbon backbone, which could then be further manipulated to introduce the alkyne functionality.

Derivatization of Precursor Pentynol Systems

Once the pent-3-yn-1-ol core is synthesized, it must be derivatized to introduce a leaving group at the C-5 position, rendering it susceptible to nucleophilic attack by pyrrolidine.

A common and effective strategy is the conversion of the terminal methyl group of a suitable precursor to a functional group that can be easily displaced. However, a more direct approach involves the functionalization of the hydroxyl group of pent-4-yn-1-ol, followed by isomerization or direct use in subsequent steps.

A key strategy involves the conversion of the hydroxyl group of a precursor alcohol into a good leaving group, such as a tosylate or mesylate. For instance, treatment of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields the corresponding tosylate. ucalgary.cakhanacademy.orgnih.gov This tosylate is an excellent substrate for S_N2 reactions. libretexts.org

The following table summarizes representative methods for the synthesis and derivatization of the pentynol core:

| Precursor | Reagents and Conditions | Product | Reaction Type |

| Propyne and Oxirane | 1. n-BuLi, THF, -78 °C; 2. Oxirane; 3. H₃O⁺ | Pent-3-yn-1-ol | Alkynylation of epoxide |

| Pent-3-yn-1-ol | p-Toluenesulfonyl chloride, Pyridine | Pent-3-yn-1-yl tosylate | Tosylation |

| 5-Chloropent-2-yne | - | Precursor for further reactions | Halogenated Alkyne |

Regioselective and Stereoselective Pyrrolidine Ring Construction

The introduction of the pyrrolidine ring onto the pentynol scaffold can be achieved through several methods that allow for control over the regioselectivity and, where applicable, stereoselectivity of the final product.

Cycloaddition Reactions for Pyrrolidine Formation

[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered rings like pyrrolidine. nih.govwikipedia.orgacs.orgnih.gov In the context of synthesizing the target molecule, an azomethine ylide can react with the alkyne functionality of a suitably derivatized pentynol precursor. wikipedia.orgacs.orgnih.gov Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various sources, including the thermal or photochemical ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde or ketone. nih.gov

The reaction of an azomethine ylide with the triple bond of the pentynol derivative would lead to the formation of a dihydropyrrole, which can then be reduced to the desired pyrrolidine. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile.

Amination and Alkylation Strategies for Nitrogen Incorporation

A more direct approach involves the nucleophilic substitution of a derivatized pentynol with pyrrolidine. As mentioned in section 2.2.2, a pentynol precursor bearing a good leaving group, such as a tosylate or a halide, at the C-5 position is required. ucalgary.cakhanacademy.orgnih.govlibretexts.org

The reaction of 5-halopent-3-yn-1-ol or 5-tosyloxypent-3-yn-1-ol with pyrrolidine would proceed via an S_N2 mechanism to furnish the desired this compound. This method is often straightforward and efficient, relying on the well-established reactivity of alkyl halides and tosylates with secondary amines.

Intramolecular cyclization of an appropriate aminoalkyne can also be a viable strategy. rsc.orgpsu.edu This would involve a precursor molecule containing both the alkyne and a primary or secondary amine functionality separated by a suitable tether. Acid- or metal-catalyzed cyclization would then lead to the formation of the pyrrolidine ring.

The following table outlines key strategies for the formation of the pyrrolidine ring:

| Strategy | Precursors | Key Intermediates | Product |

| [3+2] Cycloaddition | Pent-3-yn-1-ol derivative (dipolarophile), Azomethine ylide precursor (e.g., α-amino acid and aldehyde) | Azomethine ylide, Dihydropyrrole | This compound (after reduction) |

| Nucleophilic Substitution | 5-Halopent-3-yn-1-ol or 5-Tosyloxypent-3-yn-1-ol, Pyrrolidine | - | This compound |

| Intramolecular Cyclization | Aminoalkyne precursor | - | Pyrrolidine-substituted alkynol |

Convergent and Divergent Synthetic Pathways to this compound

The construction of the target molecule can be approached through both convergent and divergent synthetic strategies, each offering distinct advantages.

In contrast, a divergent synthesis begins with a common intermediate that is elaborated into a variety of related structures. nih.govrsc.org This approach is particularly useful for creating a library of analogs for structure-activity relationship (SAR) studies. A potential divergent synthesis of this compound could start from a common precursor like a protected pent-3-yn-1,5-diol. One hydroxyl group could be converted to a leaving group and subsequently displaced by pyrrolidine, while the other hydroxyl group is deprotected in the final step. Alternatively, a common intermediate could be functionalized in different ways to yield a range of derivatives.

The choice between these pathways depends on the specific goals of the synthesis, such as the desired scale, the need for analog synthesis, and the availability of starting materials.

Protecting Group Chemistry in the Synthesis of this compound

The presence of two reactive functional groups, a hydroxyl group and a secondary amine, in this compound necessitates the use of protecting groups to avoid unwanted side reactions during synthesis. libretexts.orgjocpr.com The selection of appropriate protecting groups and their orthogonal removal is a cornerstone of a successful synthetic strategy. jocpr.com

Strategies for Hydroxyl Group Protection

The hydroxyl group in the starting materials or intermediates for the synthesis of this compound is often protected to prevent its interference with reactions targeting other parts of the molecule. libretexts.org Common strategies involve the formation of ethers or esters, which can be cleaved under specific conditions. libretexts.orghighfine.com

Common Hydroxyl Protecting Groups:

| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions | Stability |

| Trimethylsilyl | TMS | TMSCl, Imidazole | Mild acid (e.g., AcOH) or fluoride (B91410) ions (e.g., TBAF) | Labile to acid and fluoride |

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole | Acid (e.g., TFA, HCl) or fluoride ions (e.g., TBAF) | More stable than TMS to hydrolysis |

| Tetrahydropyranyl | THP | Dihydropyran, Acid catalyst (e.g., PTSA) | Acidic hydrolysis (e.g., aq. HCl) | Stable to base, nucleophiles, and reducing agents |

| Benzyl (B1604629) | Bn | BnBr, NaH | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to many acidic and basic conditions |

| Acetyl | Ac | Ac₂O, Pyridine or DMAP | Base-catalyzed hydrolysis (e.g., K₂CO₃, MeOH) or acid-catalyzed hydrolysis | Stable to neutral and mildly acidic conditions |

The choice of protecting group depends on the reaction conditions to be employed in subsequent steps. For example, a silyl (B83357) ether like TBDMS is a good choice if the subsequent reaction involves basic or organometallic reagents. researchgate.nethighfine.com If acidic conditions are required, a benzyl ether might be more suitable. The acetyl group, introduced via an ester linkage, offers an alternative that can be removed under basic conditions. highfine.com

Amine Protection Strategies

The pyrrolidine nitrogen in this compound is a nucleophilic secondary amine. While in some synthetic routes its reactivity is desired, in others it may need to be temporarily masked to prevent side reactions, such as N-alkylation or reaction with electrophilic reagents intended for other parts of the molecule.

Propargylamines are valuable building blocks in organic synthesis, and their preparation often involves the use of protecting groups. organic-chemistry.orgorganic-chemistry.org One common strategy for synthesizing propargylamines is the A3 coupling reaction, which involves an aldehyde, an alkyne, and an amine. phytojournal.com In some cases, the amine component itself can be protected.

Common Amine Protecting Groups:

| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions |

| tert-Butoxycarbonyl | Boc | Boc₂O, Base (e.g., Et₃N, DMAP) | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz (or Z) | CbzCl, Base | Catalytic hydrogenation (e.g., H₂, Pd/C) or strong acid |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, Base | Mild base (e.g., Piperidine (B6355638) in DMF) |

| p-Toluenesulfonyl | Ts (or Tosyl) | TsCl, Pyridine | Strong reducing agents (e.g., Na/NH₃) or strong acid |

The Boc group is widely used due to its stability under a variety of conditions and its facile removal with acid. researchgate.net The Cbz group is another popular choice, particularly when acidic conditions need to be avoided during deprotection, as it can be removed by hydrogenolysis. The Fmoc group is notable for its lability to mild basic conditions, offering an orthogonal deprotection strategy to acid-labile groups like Boc. In some syntheses of propargylamines, a tosyl group is employed for nitrogen protection. organic-chemistry.org The selection of the amine protecting group must be carefully considered in conjunction with the protecting group chosen for the hydroxyl moiety to ensure selective deprotection is possible.

Chemical Reactivity and Mechanistic Studies of 5 Pyrrolidin 1 Yl Pent 3 Yn 1 Ol

Reactivity of the Alcohol Functionality in 5-(Pyrrolidin-1-YL)pent-3-YN-1-OL

The primary alcohol group in this compound is a key site for a variety of chemical transformations, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The hydroxyl group of this compound is expected to readily undergo esterification with carboxylic acids or their derivatives. Under acidic conditions, such as in a classic Fischer esterification with a carboxylic acid, the alcohol can be protonated, making it a better leaving group for nucleophilic attack by the carboxylic acid. More efficiently, the alcohol can be reacted with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to yield the corresponding esters.

Etherification can be achieved through methods like the Williamson ether synthesis. This would first involve the deprotonation of the alcohol with a strong base, such as sodium hydride, to form a more nucleophilic alkoxide. This alkoxide can then react with an alkyl halide in an SN2 reaction to form the corresponding ether. The choice of base and solvent is crucial to avoid competing elimination reactions.

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Esterification | R-COOH, H⁺ catalyst, heat | 5-(Pyrrolidin-1-yl)pent-3-yn-1-yl ester |

| Esterification | R-COCl, Pyridine | 5-(Pyrrolidin-1-yl)pent-3-yn-1-yl ester |

| Etherification | 1. NaH; 2. R-X | 1-(5-Alkoxypent-2-yn-1-yl)pyrrolidine |

Oxidation and Reduction Pathways

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane, would selectively oxidize the alcohol to 5-(pyrrolidin-1-yl)pent-3-yn-1-al. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions, would lead to the formation of 5-(pyrrolidin-1-yl)pent-3-ynoic acid. It is important to note that the pyrrolidine (B122466) ring may be susceptible to over-oxidation under harsh conditions.

The alcohol functionality itself is in a reduced state and does not undergo further reduction. However, the molecule as a whole contains an alkyne that can be reduced (see section 3.2.1).

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Mild Oxidation | PCC, CH₂Cl₂ | 5-(Pyrrolidin-1-yl)pent-3-yn-1-al |

| Strong Oxidation | KMnO₄, H₃O⁺ | 5-(Pyrrolidin-1-yl)pent-3-ynoic acid |

Nucleophilic Attack and Substitution Reactions

The hydroxyl group is a poor leaving group, and therefore, direct nucleophilic substitution at the alcohol carbon is challenging. nih.gov To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This can be achieved by reaction with tosyl chloride (TsCl) in the presence of pyridine to form a tosylate ester. The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an SN2 reaction. Alternatively, reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the alcohol to the corresponding alkyl chloride or bromide, which are also susceptible to nucleophilic substitution.

| Reaction Step | Reagents/Conditions | Intermediate/Product |

|---|---|---|

| Activation | TsCl, Pyridine | 5-(Pyrrolidin-1-yl)pent-3-yn-1-yl tosylate |

| Substitution | Nu⁻ | 1-(5-Substituted-pent-2-yn-1-yl)pyrrolidine |

| Halogenation | SOCl₂ | 1-(5-Chloropent-2-yn-1-yl)pyrrolidine |

Transformations of the Internal Alkyne Moiety in this compound

The internal alkyne in this compound is a site of unsaturation that can undergo a variety of addition and cycloaddition reactions.

Hydrogenation and Hydrometalation Reactions

The triple bond can be selectively reduced. Hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) would result in the syn-addition of hydrogen to produce (Z)-5-(pyrrolidin-1-yl)pent-3-en-1-ol. In contrast, reduction with sodium metal in liquid ammonia (B1221849) (a dissolving metal reduction) would lead to the anti-addition of hydrogen, yielding (E)-5-(pyrrolidin-1-yl)pent-3-en-1-ol. Complete reduction of the alkyne to an alkane, 5-(pyrrolidin-1-yl)pentan-1-ol, can be achieved by catalytic hydrogenation with hydrogen gas over a more active catalyst like palladium on carbon (Pd/C).

Hydrometalation reactions, such as hydroboration-oxidation, can also be performed on the internal alkyne. The addition of a borane (B79455) reagent, like disiamylborane, across the triple bond would be followed by oxidation with hydrogen peroxide in a basic medium. For an unsymmetrical internal alkyne, this reaction typically yields a mixture of two ketones after tautomerization of the intermediate enols.

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Partial Hydrogenation (syn) | H₂, Lindlar's catalyst | (Z)-5-(Pyrrolidin-1-yl)pent-3-en-1-ol |

| Partial Hydrogenation (anti) | Na, NH₃ (l) | (E)-5-(Pyrrolidin-1-yl)pent-3-en-1-ol |

| Full Hydrogenation | H₂, Pd/C | 5-(Pyrrolidin-1-yl)pentan-1-ol |

| Hydroboration-Oxidation | 1. Sia₂BH; 2. H₂O₂, NaOH | Mixture of ketones |

Cycloaddition Chemistry (e.g., Copper-Catalyzed Alkyne-Azide Cycloaddition)

The alkyne moiety can participate in various cycloaddition reactions. A prominent example is the [3+2] cycloaddition. libretexts.org While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is most efficient with terminal alkynes to produce 1,4-disubstituted 1,2,3-triazoles, internal alkynes can also react, although often requiring more forcing conditions or specialized catalysts. nih.govrsc.orgnih.gov The reaction of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst would be expected to yield a fully substituted 1,2,3-triazole.

Another example of a [3+2] cycloaddition is the reaction with pyridinium ylides. nih.govmdpi.comresearchgate.net These reactions, often proceeding under mild conditions, can lead to the formation of indolizine (B1195054) derivatives. nih.govmdpi.comresearchgate.net The regioselectivity of such cycloadditions with an unsymmetrical internal alkyne would be an important consideration. The reaction is typically favored when electron-withdrawing groups are present on the alkyne, which is not the case here, suggesting that the reactivity might be modest. nih.govresearchgate.net

| Reaction Type | Reagents/Conditions | Expected Product Class |

|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | R-N₃, Cu(I) catalyst | 1,4,5-Trisubstituted-1,2,3-triazole |

| Pyridinium Ylide Cycloaddition | Pyridinium ylide | Indolizine derivative |

Electrophilic and Nucleophilic Additions to the Triple Bond

The carbon-carbon triple bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. At the same time, the presence of the nitrogen atom allows the propargylamine (B41283) moiety to act as either an electrophilic or nucleophilic substrate in various chemical reactions. mdpi.com

Detailed research on the specific electrophilic and nucleophilic addition reactions of this compound is not extensively documented in the provided search results. However, the general reactivity of propargylamines suggests that the triple bond would readily undergo reactions such as halogenation, hydrohalogenation, and hydration under appropriate acidic conditions.

Nucleophilic additions to the triple bond are also plausible, particularly when activated by a metal catalyst. These reactions could involve the addition of various nucleophiles, such as amines, alcohols, or carbon nucleophiles, to yield a range of functionalized alkene products.

Metal-Catalyzed Alkyne Functionalization

The functionalization of the alkyne moiety in propargylamines, including this compound, is a powerful tool for constructing complex molecular architectures. A variety of transition metals have been shown to catalyze these transformations.

Gold-Catalyzed Reactions: Gold catalysts, particularly Au(I) and Au(III) complexes, are highly effective in activating the triple bond of propargylamines. researchgate.net This activation facilitates various transformations, including cycloadditions and the formation of gold carbene intermediates. beilstein-journals.orgmdpi.com For instance, gold-catalyzed reactions can lead to the synthesis of diverse heterocyclic structures. beilstein-journals.org The mechanism often involves the coordination of the gold catalyst to the alkyne, which enhances its electrophilicity and promotes subsequent reactions. mdpi.combeilstein-journals.org Gold nanoparticles (Au-NP) have also been investigated as catalysts for propargylamine synthesis. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the functionalization of alkynes. mdpi.com Palladium-catalyzed reactions involving propargylamines can lead to various products, including quinolines through cyclization and isomerization processes. mdpi.com A plausible mechanism for palladium-catalyzed quinoline (B57606) synthesis involves the coordination of Pd(OAc)₂ to the triple bond, followed by intramolecular nucleophilic attack and subsequent oxidation. mdpi.com Palladium iodide has also been used to catalyze the oxidative aminocarbonylation of related propargyl compounds. mdpi.com

Other Metal Catalysts: Other transition metals like rhodium, ruthenium, cobalt, nickel, and iron have also been employed in reactions involving propargylamines. researchgate.netresearchgate.net These catalysts can promote various transformations, including C-H bond functionalization and annulation reactions. researchgate.netmdpi.comnih.gov For example, rhodium(III) catalysts have been used in the C-H annulation of isoindolin-1-ones with iodonium (B1229267) ylides, which are carbene precursors. mdpi.com

| Metal Catalyst | Type of Reaction | Reference |

| Gold (AuCl₃, Au-NP) | Three-component synthesis of propargylamines | researchgate.net |

| Palladium (Pd(OAc)₂) | Cyclization and isomerization to quinolines | mdpi.com |

| Rhodium | C-H alkenylation and annulation | mdpi.com |

| Iron (FeCl₃) | Three-component synthesis of propargylamines | researchgate.net |

| Cobalt (CoBr₂) | Three-component synthesis of propargylamines | researchgate.net |

| Nickel (Ni(py)₄Cl₂) | Three-component synthesis of propargylamines | researchgate.net |

| Copper | Synthesis of thiazolidin-2-imines | researchgate.net |

Reactivity of the Pyrrolidine Nitrogen and Ring System

The pyrrolidine ring in this compound introduces another layer of reactivity, primarily centered around the basic and nucleophilic nitrogen atom. nih.gov

N-Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom of the pyrrolidine ring makes it a good nucleophile, readily participating in N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the treatment of the pyrrolidine with an alkyl halide or another suitable alkylating agent. The nitrogen atom displaces the leaving group on the alkylating agent, forming a new carbon-nitrogen bond and resulting in a quaternary ammonium (B1175870) salt.

N-Acylation: In this reaction, the pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or an anhydride (B1165640). This leads to the formation of an N-acylpyrrolidine derivative. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the N-acylation of nitrogen heterocycles with carboxylic acids. researchgate.net

Ring-Opening and Rearrangement Processes

Under certain conditions, the pyrrolidine ring can undergo ring-opening or rearrangement reactions.

Ring-Opening: The base-induced elimination of N-protected 2-(bromomethyl)pyrrolidines can lead to the formation of exocyclic enamines. Subsequent acid-catalyzed protonation and nucleophilic attack can result in ring-opened 5-amino-2-pentanone derivatives. koreascience.kr While this specific example does not directly involve this compound, it illustrates a potential pathway for pyrrolidine ring-opening.

Ring Expansion: Pyrrolidines can be transformed into larger rings, such as azepanes, through ring expansion reactions involving a bicyclic azetidinium intermediate. researchgate.net

Ring Contraction: Photo-promoted ring contraction of pyridines with silylborane can afford pyrrolidine derivatives, highlighting the synthetic versatility of these ring systems. nih.gov

Aza-Prins Reactions and Related Cyclizations

The aza-Prins reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. rsc.org This reaction involves the cyclization of an N-homoallyliminium ion, which can be formed from a homoallylic amine and a carbonyl compound under acidic conditions. windows.net

In the context of this compound, while it is not a homoallylic amine, related cyclization reactions are conceivable. The presence of both a nucleophilic nitrogen and an alkyne functionality within the same molecule allows for intramolecular cyclizations. For instance, indium trichloride (B1173362) has been found to be an effective Lewis acid for promoting aza-Prins reactions to form piperidines and pyrrolidines. rsc.org The reaction of 3-vinyltetrahydroquinolines with 1,2-dicarbonyl compounds in the presence of HCl also proceeds via an aza-Prins type mechanism to yield tricyclic benzazocines. windows.net

Investigating Reaction Mechanisms Involving this compound

Understanding the reaction mechanisms involving this compound is crucial for controlling the selectivity and efficiency of its transformations. Mechanistic studies often employ a combination of experimental techniques and computational methods.

Experimental Approaches: Kinetic studies are instrumental in elucidating reaction pathways. For example, kinetic measurements have been used to study the carboxylative cyclization of propargylamines catalyzed by gold(I) complexes. osti.gov The identification of reaction intermediates through spectroscopic methods like NMR and mass spectrometry also provides valuable mechanistic insights.

Computational Studies: Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways and predict the feasibility of different mechanisms. For instance, DFT calculations have been employed to investigate the mechanism of pyrrole (B145914) ring construction from propargylamines and isothiocyanates. researchgate.net These studies can help to determine the relative energy barriers of different reaction pathways and identify the most likely mechanism. Computational studies have also been used to investigate the self-reaction of propargyl radicals and the mechanisms of palladium-catalyzed benzannulations. nih.govdntb.gov.ua

A plausible mechanism for the palladium-catalyzed synthesis of quinolines from propargylamines involves the initial coordination of the palladium catalyst to the alkyne, followed by an intramolecular nucleophilic attack by the N-substituted aromatic ring. mdpi.com Protonolysis of the resulting intermediate regenerates the catalyst and yields a dihydroquinoline, which is then oxidized to the final quinoline product. mdpi.com

| Reaction | Method of Investigation | Key Findings | Reference |

| Carboxylative cyclization of propargylamine | Kinetic and computational studies | Role of carbamic acid and carbamate (B1207046) salt as substrates | osti.gov |

| Pd-catalyzed cyclization of propargylamines | Experimental and mechanistic proposal | Formation of quinolines via coordination, nucleophilic attack, and oxidation | mdpi.com |

| Cu-catalyzed reaction of propargylamines and isothiocyanates | DFT calculations and experimental findings | Chemo- and regioselective formation of 5-exo-dig S-cyclized thiazolidin-2-imines | researchgate.net |

| Self-reaction of propargyl radicals | Computational study (CCSD(T) and M06-2X) | Addition mechanism is dominant over H-abstraction | nih.gov |

Advanced Spectroscopic and Structural Characterization of 5 Pyrrolidin 1 Yl Pent 3 Yn 1 Ol

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. The IR spectrum of 5-(Pyrrolidin-1-YL)pent-3-YN-1-OL is predicted to exhibit a series of characteristic absorption bands corresponding to its distinct structural motifs.

The primary alcohol group (-CH₂OH) would be readily identifiable by a broad O-H stretching vibration, typically appearing in the range of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. A C-O stretching vibration would also be expected to appear in the fingerprint region, around 1050-1150 cm⁻¹.

The internal alkyne (C≡C) gives rise to a stretching vibration that is characteristically weak or sometimes absent in the IR spectrum due to the symmetry of the bond and the resulting small change in dipole moment during vibration. When present, this peak is expected in the 2190-2260 cm⁻¹ region.

The pyrrolidine (B122466) ring and the associated alkyl chain will produce several C-H and C-N stretching and bending vibrations. The C-H stretching vibrations of the sp³ hybridized carbons in the pyrrolidine ring and the pentynyl chain are expected in the 2850-3000 cm⁻¹ range. As a tertiary amine, this compound will not show the N-H stretching bands that are characteristic of primary and secondary amines. orgchemboulder.comwpmucdn.com However, the C-N stretching vibration of the tertiary amine is anticipated to be observed in the 1250-1020 cm⁻¹ region. orgchemboulder.com

A summary of the predicted IR absorption bands for this compound is presented in the interactive table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H Stretch (Hydrogen Bonded) | 3200-3600 | Broad, Strong |

| Alcohol | C-O Stretch | 1050-1150 | Medium to Strong |

| Alkyne | C≡C Stretch | 2190-2260 | Weak to Absent |

| Alkane/Pyrrolidine | C-H Stretch | 2850-3000 | Medium to Strong |

| Tertiary Amine | C-N Stretch | 1250-1020 | Medium |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is a powerful analytical technique that can provide precise information about the three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, it would be possible to determine its exact molecular structure, including bond lengths, bond angles, and torsional angles. This would reveal the conformation of the pyrrolidine ring (whether it adopts an envelope or twisted conformation) and the spatial relationship between the pyrrolidine ring, the alkynyl alcohol chain, and any intermolecular interactions, such as hydrogen bonding involving the alcohol group, in the solid state.

While specific crystallographic data for this compound is not publicly available, a hypothetical table of selected bond lengths and angles is presented below, based on standard values for similar molecular fragments.

| Structural Feature | Parameter | Expected Value |

| Pyrrolidine Ring | C-N Bond Length | ~1.47 Å |

| Pyrrolidine Ring | C-C Bond Length | ~1.54 Å |

| Alkyne | C≡C Bond Length | ~1.20 Å |

| Alkyne | C-C≡C Bond Angle | ~178° |

| Alcohol | C-O Bond Length | ~1.43 Å |

| Alcohol | C-C-O Bond Angle | ~109.5° |

The data obtained from X-ray crystallography would be invaluable for understanding the molecule's packing in the solid state and for validating computational models of its structure.

Chiroptical Spectroscopies (e.g., VCD, ECD) for Absolute Configuration Assignment

The carbon atom at position 5 of the pent-3-yn-1-ol chain in this compound is not a stereocenter. However, if a chiral center were introduced into the molecule, for instance by substitution on the pyrrolidine ring or the pentynyl chain, chiroptical spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be indispensable for determining its absolute configuration. mdpi.comusp.org

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govresearchgate.net This technique is highly sensitive to the stereochemical environment of each vibrational mode. whiterose.ac.ukresearchgate.net The resulting VCD spectrum, with its characteristic positive and negative bands, provides a unique fingerprint of the molecule's absolute configuration. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be unambiguously assigned. nih.gov

ECD, on the other hand, measures the differential absorption of left and right circularly polarized ultraviolet-visible light. mdpi.comencyclopedia.pub This technique is particularly useful for molecules containing chromophores, which are parts of a molecule that absorb light. nih.gov In this compound, the alkyne and the lone pair of electrons on the nitrogen atom could act as chromophores. Similar to VCD, the comparison of the experimental ECD spectrum with theoretically calculated spectra allows for the determination of the absolute configuration. encyclopedia.pubacs.org

The application of these chiroptical techniques would be crucial for the stereochemical characterization of any chiral derivatives of this compound.

| Technique | Principle | Information Obtained |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. nih.govresearchgate.net | Absolute configuration of chiral molecules, conformational analysis in solution. nih.gov |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. mdpi.comencyclopedia.pub | Absolute configuration of chiral molecules containing chromophores, information on electronic transitions. nih.govacs.org |

Theoretical and Computational Investigations of 5 Pyrrolidin 1 Yl Pent 3 Yn 1 Ol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, electronic distributions, and spectroscopic signatures.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a broad range of chemical systems. DFT studies would typically be employed to determine the most stable three-dimensional arrangement of atoms in 5-(Pyrrolidin-1-YL)pent-3-YN-1-OL (geometry optimization) and to map out the energy changes that occur during chemical reactions or conformational changes (energy profiles). Such studies on related molecules often utilize functionals like B3LYP or M06-2X with appropriate basis sets to achieve reliable results. beilstein-journals.orgresearchgate.netmdpi.comnih.gov

Conformational Analysis and Potential Energy Surfaces

The flexibility of the pyrrolidine (B122466) ring and the rotatable bonds within the pentynol chain suggest that this compound can exist in multiple conformations. Conformational analysis involves identifying these different spatial arrangements and determining their relative energies. mdpi.comsemanticscholar.orgresearchgate.net A potential energy surface (PES) maps the energy of the molecule as a function of its geometry, providing a comprehensive picture of the accessible conformations and the energy barriers between them. This information is crucial for understanding the molecule's physical properties and how it might interact with biological targets.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By modeling the reactants, products, and any intermediate structures, researchers can understand how a reaction proceeds and what factors influence its rate and outcome.

Predicting Reaction Pathways and Energetics

For this compound, computational studies could predict how the molecule might behave in different chemical environments. For instance, the alcohol and alkyne functional groups are sites of potential reactivity. Theoretical calculations could model reactions such as oxidation, reduction, or addition reactions, determining the most likely pathways by calculating the activation energies for each potential route.

Elucidating Stereochemical Outcomes

Many chemical reactions can produce multiple stereoisomers. Computational methods can be used to predict which stereoisomer is likely to be the major product by calculating the energies of the different transition states that lead to each outcome. This is particularly relevant for reactions involving the chiral centers that could be present or formed in this compound.

While the framework for theoretical and computational investigation of this compound is well-established within the field of computational chemistry, there is currently no specific research available for this particular compound. The absence of such studies presents an opportunity for future research to explore the electronic properties, conformational landscape, and reactivity of this molecule, which could in turn shed light on its potential applications.

Prediction and Interpretation of Spectroscopic Data

Computational spectroscopy is a cornerstone of modern chemical research, enabling the prediction and interpretation of various spectra, which serve as molecular fingerprints. By employing quantum chemical calculations, it is possible to obtain detailed spectroscopic information for this compound, aiding in its characterization and the understanding of its electronic and structural properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation in organic chemistry. The prediction of NMR chemical shifts through computational methods, primarily using Density Functional Theory (DFT), has become a reliable tool to assist in the assignment of experimental spectra, especially for complex molecules. youtube.com

The standard approach for calculating NMR chemical shifts involves a two-step process. First, the geometry of the molecule is optimized to find its most stable conformation. This is typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)). nih.gov Following optimization, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. rsc.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). To improve accuracy, linear scaling approaches are often employed, where the calculated shifts are correlated against experimental data for a set of known compounds. youtube.com

For this compound, DFT calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. The pyrrolidine ring's non-planar, "envelope" or "twist" conformations would influence the chemical shifts of its protons and carbons. nih.gov The electron-withdrawing effect of the nitrogen atom and the triple bond, as well as the presence of the hydroxyl group, would all be captured by the calculation, providing a detailed electronic picture of the molecule.

A hypothetical table of predicted ¹³C NMR chemical shifts for this compound, based on typical values for similar structural fragments, is presented below. Such a table would be the direct output of a DFT-GIAO calculation.

Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound Calculated using DFT (B3LYP/6-31G(d)) with a TMS reference.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH₂OH) | ~60 |

| C2 (CH₂) | ~25 |

| C3 (C≡) | ~80 |

| C4 (≡C) | ~85 |

| C5 (CH₂-N) | ~50 |

| Pyrrolidine Cα (N-CH₂) | ~55 |

| Pyrrolidine Cβ (CH₂) | ~25 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. canterbury.ac.nz Computational methods, again primarily DFT, can accurately predict vibrational frequencies and intensities, which aids in the assignment of experimental spectra. nih.gov The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions to obtain the harmonic vibrational frequencies.

For this compound, key vibrational modes would include the O-H stretch of the alcohol, the C-H stretches of the aliphatic and pyrrolidine protons, the C≡C triple bond stretch, and various bending and rocking modes of the pyrrolidine ring. The C≡C stretch is a particularly useful diagnostic peak in Raman spectroscopy. chemrxiv.org Computational analysis can provide a detailed assignment for each peak in the spectrum. Anharmonic corrections are sometimes applied to improve the agreement with experimental data, as they account for the non-ideal potential energy surface of molecular vibrations. canterbury.ac.nz

Below is a hypothetical table of selected predicted vibrational frequencies for this compound.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound Calculated at the B3LYP/6-31G(d) level of theory.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch | ~3400 | Strong (IR) |

| C-H stretch (sp³) | 2850-3000 | Medium-Strong (IR) |

| C≡C stretch | ~2230 | Weak (IR), Strong (Raman) |

| C-N stretch | 1100-1250 | Medium (IR) |

| C-O stretch | 1050-1150 | Strong (IR) |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum mechanical calculations are excellent for understanding the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent. easychair.org MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the investigation of solvent effects and the dynamic behavior of the solute.

For this compound, MD simulations would be crucial for understanding how it interacts with solvent molecules. The pyrrolidine nitrogen and the hydroxyl group are both capable of forming hydrogen bonds, which will strongly influence the molecule's conformation and properties in protic solvents like water or methanol. rsc.orgresearchgate.net

An MD simulation would involve placing a single molecule of this compound in a box of solvent molecules and calculating the forces between all atoms using a force field. The simulation would then track the positions and velocities of all atoms over a period of nanoseconds or longer. Analysis of the resulting trajectory can reveal important information, such as:

Solvation Shell Structure: By calculating the radial distribution function (RDF) between the solute's functional groups (e.g., the hydroxyl hydrogen or the pyrrolidine nitrogen) and solvent molecules, the structure of the surrounding solvent can be determined.

Hydrogen Bonding Dynamics: The lifetime of hydrogen bonds between the solute and solvent can be calculated, providing insight into the strength and dynamics of these interactions. canterbury.ac.nz

Conformational Dynamics: The flexibility of the pentynol chain and the pseudorotation of the pyrrolidine ring can be observed and quantified in different solvent environments. nih.gov

These simulations are critical for bridging the gap between the gas-phase picture provided by many quantum chemical calculations and the reality of chemical processes in solution. easychair.org For instance, the nucleophilicity of the pyrrolidine nitrogen can be significantly affected by its solvation, a phenomenon that can be quantitatively studied with MD simulations combined with DFT calculations. rsc.org

Synthesis and Characterization of Analogues and Derivatives of 5 Pyrrolidin 1 Yl Pent 3 Yn 1 Ol

Structural Modifications of the Pyrrolidine (B122466) Ring

The pyrrolidine ring serves as a key structural anchor, and its modification can significantly influence the compound's properties. Synthetic strategies allow for substitutions on the nitrogen atom, changes in ring size, and the incorporation of substituents onto the carbon framework of the ring.

N-Substituted Analogues

The nitrogen atom of the pyrrolidine ring is a common site for synthetic modification. N-substituted analogues of 5-(pyrrolidin-1-yl)pent-3-yn-1-ol can be prepared through various synthetic routes. One straightforward approach involves the alkylation of a pre-existing pyrrolidine derivative. Alternatively, starting with N-substituted pyrrolidines, these can be reacted with appropriate electrophiles to introduce the pent-3-yn-1-ol chain.

Research into polysubstituted pyrrolidines has demonstrated the incorporation of various pharmacophore moieties, such as N-benzoylthiourea, onto the pyrrolidine nitrogen. frontiersin.org Furthermore, the synthesis of N-aryl-substituted pyrrolidines has been achieved through methods like the reductive amination of diketones with anilines, catalyzed by iridium complexes. nih.gov A common synthetic pathway to propargylamines, which are structurally related to the target compound, is the three-component coupling reaction involving an aldehyde, an alkyne, and an amine (A³ coupling). By selecting an appropriately N-substituted pyrrolidine in this reaction, a diverse range of N-substituted analogues can be accessed.

Table 1: Examples of N-Substituted Pyrrolidine Analogues and Synthetic Precursors This table is interactive. Sort columns by clicking on the headers.

| Compound Class | General Structure/Precursor | Synthetic Method |

|---|---|---|

| N-Aryl-pyrrolidines | Aryl-NH₂ + 2,5-Hexanedione | Iridium-catalyzed transfer hydrogenation nih.gov |

| N-Benzoylthiourea-pyrrolidines | Pyrrolidine-N-H + Benzoyl isothiocyanate | Nucleophilic addition frontiersin.org |

Pyrrolidine Ring Expansion and Contraction

Altering the size of the heterocyclic ring from a five-membered pyrrolidine to a four-membered azetidine (B1206935) or a six-membered piperidine (B6355638) can have profound effects on the conformational flexibility and biological activity of the resulting analogue.

Ring Expansion: The synthesis of piperidine analogues, representing a ring expansion, can be achieved through rearrangements of pyrrolidine-containing precursors. For instance, the ring expansion of prolinols (2-hydroxymethylpyrrolidines) can proceed via an aziridinium (B1262131) intermediate to yield C3-substituted piperidines. researchgate.net By analogy, a suitably functionalized this compound derivative could potentially be induced to undergo a similar expansion.

Ring Contraction: The synthesis of azetidine analogues, a ring contraction, is a more synthetically challenging endeavor. However, general methods for ring contraction in heterocyclic systems are known. youtube.com A notable strategy for forming pyrrolidine rings, which could be conceptually reversed, is the photo-promoted ring contraction of pyridines. nih.govnih.gov While direct contraction of the pyrrolidine in the target molecule is not commonly reported, building the analogue from a pre-formed azetidine ring is a viable synthetic strategy.

Table 2: Strategies for Pyrrolidine Ring Size Modification This table is interactive. Sort columns by clicking on the headers.

| Modification | Starting Material Example | Key Intermediate/Process | Resulting Ring |

|---|---|---|---|

| Ring Expansion | Prolinol derivatives | Aziridinium intermediate researchgate.net | Piperidine |

Incorporating Substituted Pyrrolidine Moieties

Introducing substituents onto the carbon atoms of the pyrrolidine ring creates chiral centers and allows for fine-tuning of the molecule's steric and electronic properties. The synthesis of these analogues typically relies on using a pre-functionalized pyrrolidine as a starting material.

Chiral pool synthesis, starting from readily available enantiopure compounds like proline and 4-hydroxyproline, is a powerful method for producing stereochemically defined substituted pyrrolidines. mdpi.com These can then be elaborated into the desired target analogues. For example, (S)-prolinol, derived from the reduction of proline, is a common precursor for many pyrrolidine-containing drugs. mdpi.com Another significant synthetic methodology is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene, which is highly effective for constructing substituted pyrrolidine rings. enamine.netmdpi.com Once the substituted pyrrolidine is obtained, it can be coupled with the alkyne-alcohol side chain, for instance, through copper-catalyzed reactions. nih.gov

Table 3: Methods for Synthesizing Substituted Pyrrolidines This table is interactive. Sort columns by clicking on the headers.

| Synthetic Method | Key Precursors | Typical Substituents |

|---|---|---|

| Chiral Pool Synthesis | Proline, 4-Hydroxyproline mdpi.com | Hydroxyl, Carboxyl |

| [3+2] Cycloaddition | Azomethine ylides, Alkenes enamine.netmdpi.com | Aryl, Ester, Fluoroalkyl |

Variations of the Pent-3-YN-1-OL Alkyne-Alcohol Chain

The alkyne-alcohol chain offers multiple points for modification, including changing its length, the position of the alkyne, and functionalizing the terminal hydroxyl group.

Alteration of Alkyne Position and Chain Length

The synthesis of homologous and isomeric analogues of this compound can be systematically achieved using multi-component reaction strategies. The copper-catalyzed coupling of amines, alkynes, and carbonyl compounds is particularly versatile. nih.govresearchgate.net

By selecting different terminal alkynes and α,β-unsaturated ketones or aldehydes, the length of the carbon chain and the placement of the triple bond relative to the pyrrolidine nitrogen can be precisely controlled. For example, reacting pyrrolidine with phenylacetylene (B144264) and 3-penten-2-one (B1195949) yields 1-(4-phenylbut-3-yn-2-yl)pyrrolidine, an isomer with a different substitution pattern and chain length compared to the parent structure. nih.gov This approach allows for the generation of a library of analogues with varied spacer lengths between the pyrrolidine ring and the hydroxyl group, as well as altered positioning of the rigid alkyne unit.

Modification of the Hydroxyl Group (e.g., to Ethers, Esters, Amines)

The primary alcohol of the pent-3-yn-1-ol chain is a versatile functional handle that can be readily converted into other functional groups, such as ethers, esters, and amines, to produce a wide array of derivatives.

Ethers: The etherification of propargylic alcohols can be accomplished using various catalytic systems. Cationic ruthenium allenylidene complexes and Lewis acids like scandium and lanthanum triflates have been shown to effectively catalyze the reaction of propargylic alcohols with primary and secondary alcohols to form the corresponding propargylic ethers. umsl.edunih.gov Iron-mediated C-H activation provides another route to propargylic ethers from unadorned alkynes and alcohols. nih.gov

Esters: Ester derivatives are commonly synthesized by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride (B1165640), often in the presence of an acid catalyst like sulfuric acid. chemguide.co.ukbyjus.com The acetate (B1210297) ester of the parent compound, 5-(pyrrolidin-1-yl)pent-3-yn-1-yl acetate, is a known derivative. nih.gov Cooperative catalysis involving boron and copper has been utilized for the asymmetric propargylic substitution of propargylic acetates with ketone enolates, highlighting the utility of propargylic esters as synthetic intermediates. acs.org

Amines: The hydroxyl group can be converted into an amine to furnish the corresponding amino-analogues. This transformation can be achieved through several methods, including direct amination of the propargylic alcohol. Gold-catalyzed hydroamination of propargylic alcohols with anilines yields 3-hydroxyimines, which can be subsequently reduced to the desired 1,3-amino alcohols. acs.org Silver-catalyzed "alkynyl borrowing" amination of secondary propargylic alcohols also provides an efficient route to propargylamines. acs.org Furthermore, cobalt-based metalloradical catalysis enables the chemoselective amination of propargylic C(sp3)–H bonds, which can be applied to substrates containing unprotected alcohols. nih.gov

Table 4: Summary of Hydroxyl Group Modifications This table is interactive. Sort columns by clicking on the headers.

| Derivative | Reagent/Catalyst System | Reaction Type |

|---|---|---|

| Ethers | Alcohols / Ruthenium or Lewis Acid Catalysts umsl.edunih.gov | Catalytic Etherification |

| Esters | Carboxylic Acids / Acid Catalyst chemguide.co.ukbyjus.com | Fischer Esterification |

| Amines | Anilines / Gold Catalyst followed by reduction acs.org | Hydroamination/Reduction |

Introduction of Additional Heteroatoms or Functional Groups

The structural backbone of this compound offers several sites for the introduction of additional heteroatoms and functional groups, enabling the synthesis of a diverse library of analogues. These modifications can be targeted at the pyrrolidine ring, the hydroxyl group, or the alkyne moiety.

Modification of the Pyrrolidine Ring:

The pyrrolidine ring can be functionalized to introduce additional heteroatoms or functional groups. One common approach is the synthesis of substituted pyrrolidines prior to their incorporation into the pent-3-yn-1-ol chain. For instance, starting with substituted pyrrolidines, such as 3-hydroxypyrrolidine or pyrrolidine-2-carboxylic acid, would yield analogues with additional hydroxyl or carboxyl functionalities. uow.edu.aumdpi.com The synthesis of polysubstituted isoindole-1,3-dione analogues, which can be derived from pyrrolidine precursors, showcases methods for creating complex heterocyclic systems. researchgate.net

Derivatization of the Hydroxyl Group:

The primary alcohol in this compound is a versatile handle for introducing a variety of functional groups through well-established reactions. nih.gov

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under standard conditions can yield a range of esters. For example, reaction with acetic anhydride would produce 5-(pyrrolidin-1-yl)pent-3-yn-1-yl acetate. nih.gov

Etherification: Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, can be used to introduce ether linkages.

Conversion to Other Functional Groups: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, providing entry to a host of other functionalities. For instance, oxidation followed by reductive amination could introduce a second amino group.

Reactions at the Alkyne Bond:

The carbon-carbon triple bond is a highly versatile functional group for further molecular elaboration.

Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions, such as the [3+2] cycloaddition with azides (Huisgen cycloaddition) to form triazoles, or with nitrones to yield isoxazoles. nih.govresearchgate.net These reactions are powerful methods for constructing more complex heterocyclic systems.

Sonogashira Coupling: As a terminal alkyne analogue, it could potentially undergo palladium-catalyzed Sonogashira coupling with aryl or vinyl halides to introduce aromatic or olefinic substituents. researchgate.net

Mannich-type Reactions: The propargylic position can be functionalized through Mannich-type reactions, which involve the aminoalkylation of an acidic proton. organic-chemistry.orgwikipedia.org

A summary of potential derivatization strategies is presented in the table below.

| Modification Site | Reaction Type | Potential New Functional Group/Heteroatom |

| Pyrrolidine Ring | Synthesis from functionalized precursors | Hydroxyl, Carboxyl, other heterocycles |

| Hydroxyl Group | Esterification | Ester |

| Etherification | Ether | |

| Oxidation | Aldehyde, Carboxylic Acid | |

| Alkyne Bond | [3+2] Cycloaddition | Triazole, Isoxazole |

| Sonogashira Coupling | Aryl, Vinyl | |

| Mannich Reaction | Aminoalkyl |

Synthesis of Chiral Analogues via Asymmetric Synthesis

The synthesis of enantiomerically pure analogues of this compound is of significant interest, as stereochemistry often plays a crucial role in the biological activity and material properties of chemical compounds. Asymmetric synthesis can be approached by either starting from a chiral precursor or by employing a stereoselective reaction. uow.edu.aunih.gov

Synthesis from Chiral Precursors:

A straightforward strategy to obtain chiral analogues is to utilize enantiopure starting materials. mdpi.comnih.gov

Chiral Pyrrolidines: The use of commercially available or synthetically prepared chiral pyrrolidines, such as (R)- or (S)-prolinol, in the initial synthetic steps would lead to the corresponding chiral analogues of this compound. nih.govnih.gov The synthesis of chiral pyrrolidines from materials like 2,3-O-iso-propylidene-D-erythronolactol has been reported, showcasing a viable route to such precursors. nih.gov

Chiral Alcohols: Alternatively, starting with a chiral propargyl alcohol derivative and introducing the pyrrolidine moiety subsequently would also yield enantiomerically enriched products.

Enantioselective Synthesis:

Catalytic asymmetric synthesis provides an efficient route to chiral molecules. Several methods developed for the synthesis of chiral propargylic alcohols and amines are applicable here. acs.orgnih.govorganic-chemistry.org

Asymmetric Alkynylation: The addition of a metal acetylide to an aldehyde, which is a key step in the synthesis of the parent compound, can be rendered enantioselective by using a chiral catalyst. For instance, the use of a chiral ligand such as BINOL with a metal catalyst can direct the formation of one enantiomer of the resulting propargylic alcohol over the other. organic-chemistry.org

Asymmetric Reduction: An alternative approach involves the asymmetric reduction of the corresponding ynone (a ketone adjacent to an alkyne). Chiral reducing agents or catalysts can be employed to achieve high enantioselectivity in the formation of the alcohol.

Kinetic Resolution: A racemic mixture of this compound could potentially be resolved through enzymatic or chemical kinetic resolution. For example, a lipase (B570770) could selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product. acs.org

The table below summarizes potential asymmetric synthetic strategies.

| Strategy | Method | Chiral Source/Catalyst |

| Chiral Precursor | Use of enantiopure pyrrolidine | (R)- or (S)-prolinol |

| Use of enantiopure alcohol | Chiral propargyl alcohol derivative | |

| Enantioselective Synthesis | Asymmetric alkynylation of aldehyde | Chiral ligands (e.g., BINOL) with metal catalysts |

| Asymmetric reduction of ynone | Chiral reducing agents or catalysts | |

| Kinetic Resolution | Enzymatic or chemical resolution | Lipases, chiral acylating agents |

Oligomerization and Polymerization Studies of this compound

The presence of a polymerizable alkyne group in this compound makes it a promising monomer for the synthesis of functional polymers. The resulting polymers would feature a polyacetylene backbone with pendant pyrrolidine and hydroxyl groups, which could impart unique properties such as hydrophilicity, potential for post-polymerization modification, and interesting electronic or biological activities. nih.govmdpi.commdpi.com

Potential Polymerization Methods:

Several polymerization techniques can be envisioned for this monomer, drawing from the extensive literature on the polymerization of functionalized alkynes.

Transition Metal-Catalyzed Polymerization: Rhodium and palladium catalysts are well-known for their ability to catalyze the polymerization of substituted acetylenes, often leading to polymers with high molecular weights and controlled stereostructures. chemrxiv.org The choice of catalyst and ligands can influence the polymer's properties.

"Click" Polymerization: The alkyne functionality can participate in "click" polymerization reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) polymerization with a diazide monomer. This would result in a polymer with triazole rings incorporated into the main chain.

Expected Polymer Properties and Characterization:

The resulting polymers would be expected to be soluble in polar solvents due to the presence of the hydroxyl and pyrrolidine groups. The properties of the polymer, such as its molecular weight, polydispersity, and microstructure, would be determined by the polymerization conditions. Characterization of these polymers would typically involve techniques such as:

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and stereoregularity.

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the disappearance of the alkyne bond and the presence of the polymer backbone.

Thermal Analysis (TGA/DSC): To assess the thermal stability of the polymer.

The functional groups on the polymer side chains (hydroxyl and pyrrolidine) would also allow for further post-polymerization modifications, enabling the tuning of the polymer's properties for specific applications. nih.gov

The table below outlines potential polymerization strategies and expected polymer characteristics.

| Polymerization Method | Catalyst/Co-monomer | Expected Polymer Structure | Potential Properties |

| Transition Metal-Catalyzed | Rhodium or Palladium complexes | Polyacetylene backbone with pendant pyrrolidine and hydroxyl groups | Soluble in polar solvents, potential for electronic conductivity |

| "Click" Polymerization | Diazide monomer, Copper catalyst | Polymer with triazole rings in the main chain | High modularity, potential for self-assembly |

Emerging Trends and Future Directions in 5 Pyrrolidin 1 Yl Pent 3 Yn 1 Ol Research

Application in Advanced Catalysis and Material Science

The unique combination of a tertiary amine, a hydroxyl group, and an alkyne in 5-(pyrrolidin-1-yl)pent-3-yn-1-ol makes it a compelling candidate for applications in catalysis and material science. The pyrrolidine (B122466) moiety can act as a ligand for metal centers, while the hydroxyl and alkyne groups offer sites for further functionalization and polymerization.

Future research is anticipated to explore its use as a ligand in transition-metal catalysis. The nitrogen atom of the pyrrolidine ring can coordinate with various metals, and the other functional groups could influence the steric and electronic properties of the resulting catalyst, potentially leading to high selectivity and activity in a range of organic transformations.

In material science, the alkyne functionality is a key feature. It can participate in polymerization reactions, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or polymerization initiated by other means, to create novel polymers. The presence of the pyrrolidine and hydroxyl groups could impart desirable properties to these polymers, such as improved solubility, thermal stability, or the ability to coordinate with metal ions.

Table 1: Potential Applications in Catalysis and Material Science

| Area | Potential Application of this compound | Relevant Functional Groups |

| Advanced Catalysis | Ligand for asymmetric synthesis | Pyrrolidine, Hydroxyl |

| Precursor for catalyst immobilization | Alkyne, Hydroxyl | |

| Material Science | Monomer for functional polymers | Alkyne |

| Cross-linking agent in polymer networks | Alkyne | |

| Precursor for carbon-rich materials | Alkyne |

Development of Novel Synthetic Tools and Reagents

The reactivity of the functional groups in this compound can be harnessed to develop new synthetic tools and reagents. The hydroxyl group can be derivatized to introduce leaving groups or to be used as a directing group in synthesis. The alkyne can undergo a variety of addition reactions, and the pyrrolidine ring can be quaternized or otherwise modified.

Future work will likely focus on exploiting this reactivity to create a library of derivatives with tailored properties. For example, chiral versions of this compound could be used as organocatalysts or as chiral building blocks for the synthesis of complex molecules. The development of new reagents based on this scaffold could open up new possibilities for the construction of challenging chemical structures.

Integration of Computational and Experimental Methodologies

The synergy between computational and experimental chemistry is a powerful approach for accelerating discovery. For a molecule like this compound, computational methods can provide valuable insights into its properties and reactivity, guiding experimental work.

Future research will likely see the increased use of computational tools to:

Predict the conformational preferences of the molecule and its metal complexes.

Model its interaction with biological targets or catalytic active sites.

Calculate its spectroscopic properties to aid in characterization.

Simulate its reactivity in various chemical transformations.

This integrated approach will enable a more rational design of experiments and a deeper understanding of the fundamental chemistry of this compound and its derivatives.

Table 2: Illustrative Computational Data for this compound

| Computational Method | Predicted Property | Potential Utility |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure | Understanding reactivity, predicting spectroscopic data |

| Molecular Dynamics (MD) | Conformational analysis, solvation effects | Predicting behavior in solution, interaction with macromolecules |

| Docking Simulations | Binding affinity to target proteins | Guiding drug discovery efforts |

Exploration of this compound as a Versatile Synthetic Building Block

Perhaps the most immediate and promising area of future research for this compound is its use as a versatile building block in organic synthesis. Its multiple functional groups provide numerous handles for elaboration into more complex structures, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals and natural products.

The combination of the amine and alkyne functionalities allows for various cyclization strategies to construct five- and six-membered rings. The hydroxyl group can be used to introduce further diversity. Researchers are expected to explore a range of transformations, including intramolecular cyclizations, multicomponent reactions, and transition-metal-catalyzed cross-coupling reactions, to access a diverse array of novel compounds from this starting material. The insights gained from such studies will not only expand the chemical space accessible to synthetic chemists but may also lead to the discovery of new molecules with interesting biological or material properties.

Q & A

Q. What are the recommended synthetic routes for 5-(pyrrolidin-1-yl)pent-3-yn-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling pyrrolidine with a propargyl alcohol derivative under basic conditions. For example, a Sonogashira coupling or nucleophilic substitution may be employed, depending on the precursor. Reaction optimization includes:

- Catalyst selection : Palladium/copper catalysts for cross-coupling reactions (e.g., Lindlar catalyst for alkyne hydrogenation control) .

- Temperature control : Maintaining 0–5°C during pyrrolidine addition to minimize side reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of pyrrolidine .

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to verify alkyne (δ 70–90 ppm for sp carbons) and pyrrolidine ring protons (δ 1.5–3.5 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (expected [M+H] for CHNO: 152.1075) .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer :

- Storage : Under inert atmosphere (argon) at –20°C to prevent alkyne oxidation or moisture absorption .

- Light sensitivity : Protect from UV exposure using amber glassware .

- Degradation testing : Monitor via HPLC over 72 hours at room temperature; >90% purity retention indicates stability .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalytic reactions?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .

- DFT calculations : Model transition states (e.g., Gaussian 16) to predict regioselectivity in alkyne functionalization .

- In-situ IR spectroscopy : Track intermediate formation (e.g., metal-alkyne complexes) during catalysis .

Q. What strategies resolve contradictions in biological activity data for pyrrolidine-alkyne derivatives?

- Methodological Answer :

- Orthogonal assays : Validate receptor-binding results using SPR (surface plasmon resonance) and cell-based luciferase reporters .

- Metabolic stability testing : Compare half-lives in liver microsomes (human vs. rodent) to explain species-specific discrepancies .

- Structural analogs : Synthesize and test 5-(piperidin-1-yl)pent-3-yn-1-ol to isolate pyrrolidine-specific effects .

Q. How can structure-activity relationship (SAR) studies improve the selectivity of this compound analogs?

- Methodological Answer :

- Substituent screening : Introduce electron-withdrawing groups (e.g., –F, –CF) at the pyrrolidine nitrogen to modulate basicity .

- Alkyne spacing : Vary the carbon chain length (e.g., pent-3-yn vs. hex-4-yn) to optimize target engagement .

- Pharmacophore mapping : Use MOE or Schrödinger software to align analogs with co-crystallized ligands (e.g., TRK kinase inhibitors) .

Q. What analytical methods differentiate enantiomers of chiral pyrrolidine-alkyne derivatives?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (95:5) to resolve enantiomers .

- Circular dichroism (CD) : Compare spectra to reference standards for absolute configuration assignment .

- X-ray crystallography : SHELXL refinement of Flack parameter confirms enantiomeric purity .

Data Contradiction Resolution

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Replicate experiments : Test solubility in triplicate using USP protocols.

- LogP determination : Measure octanol/water partition coefficient (e.g., shake-flask method) for empirical hydrophobicity .

- Co-solvent screening : Identify optimal solvent mixtures (e.g., DMSO/water gradients) for biological assays .

Safety and Handling

Q. What precautions are essential for handling pyrrolidine-alkyne compounds?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.